transpDMA

Description

Contextualization within Contemporary Organic Chemistry and Related Interdisciplinary Fields

Within contemporary organic chemistry, 1,3-dioxane (B1201747) derivatives are valuable six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions of the ring wikipedia.org. Their synthesis is commonly achieved through the acid-catalyzed reaction of 1,3-diols with aldehydes or ketones, a process known as acetalization wikipedia.orgontosight.ai. This synthetic versatility allows for the introduction of various substituents onto the dioxane ring, leading to a wide array of derivatives with tailored properties.

Beyond their fundamental significance in synthetic methodology and structural studies, 1,3-dioxane derivatives find relevance in interdisciplinary fields such as pharmacology and materials science ontosight.aiontosight.ai. They can serve as protecting groups for carbonyl compounds in complex synthesis wikipedia.org, as intermediates in the preparation of pharmaceuticals and agrochemicals ontosight.ai, or as components in the development of new polymers and resins ontosight.aiontosight.ai. The specific chemical structure of a 1,3-dioxane derivative is crucial in determining its reactivity, stability, and interactions with other molecules, including biological targets ontosight.ai.

transpDMA fits into this broader context as a specific 1,3-dioxane derivative investigated for its biological activity. Its study exemplifies the intersection of organic chemistry with biological research, where the precise molecular architecture dictates the compound's interaction with biological systems. Notably, this compound has been identified as an effective activator of the constitutive androstane (B1237026) receptor (CAR), a key player in metabolism and detoxification nih.gov. This specific activity positions this compound as a valuable research tool in understanding the intricate mechanisms regulated by CAR.

Structural Classification and Stereochemical Considerations of 1,3-Dioxane Derivatives

1,3-Dioxane is a six-membered ring heterocycle. Like cyclohexane, the 1,3-dioxane ring predominantly exists in a chair conformation to minimize ring strain psu.edu. The presence of the two oxygen atoms influences the conformational preferences compared to cyclohexane. Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions.

Stereochemical considerations are paramount in the study of 1,3-dioxane derivatives due to the potential for isomerism, particularly at substituted carbon atoms within the ring. When substituents are present at positions 2, 4, 5, or 6, diastereomers (cis and trans isomers) can arise depending on the relative orientation of these substituents with respect to the plane of the ring researchgate.netrsc.org. The trans designation in this compound indicates a specific relative stereochemistry of its substituents.

Overview of Academic Research Trajectories for Structurally Similar Compounds and Their Chemical Significance

Academic research on 1,3-dioxane derivatives has followed various trajectories, driven by their diverse chemical properties and potential applications. Beyond their classical use as protecting groups for carbonyl functionalities, researchers have explored the synthesis and properties of novel 1,3-dioxane structures google.comorganic-chemistry.org. This includes investigations into the synthesis of complex spiro-1,3-dioxanes and other fused ring systems containing the dioxane core rsc.org.

A significant research trajectory involves the investigation of 1,3-dioxane derivatives for their biological activities. Studies have explored their potential as antimicrobial, anti-inflammatory, and antioxidant agents ontosight.ai. Furthermore, 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance, a critical issue in chemotherapy researchgate.net. Research has also demonstrated their ability to interact with and enhance the activity of receptors such as GABA-A receptors.

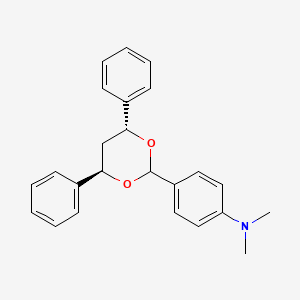

Structure

3D Structure

Properties

IUPAC Name |

4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRMPIVJJKXQPC-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4,6 Diphenyl 1,3 Dioxan 2 Yl N,n Dimethylaniline Transpdma and Its Structural Analogues

Stereoselective Approaches to 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring in transpDMA requires careful control of stereochemistry to achieve the desired trans configuration at the 2, 4, and 6 positions. Stereoselective synthesis of 1,3-dioxanes can be achieved through various methods, including diastereoselective cyclization strategies and enantioselective synthesis utilizing chiral catalysts or auxiliaries.

Diastereoselective Cyclization Strategies

Diastereoselective cyclization approaches aim to favor the formation of one specific diastereomer over others. In the context of 1,3-dioxane synthesis, this often involves the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound. The relative stereochemistry of the substituents in the resulting 1,3-dioxane is influenced by the stereochemistry of the starting materials and the reaction conditions.

Studies have demonstrated diastereoselective 1,3-dioxane formation through various methods. For instance, diastereoselective acetalization reactions between aldehydes and 2-substituted 1,3-propanediols in the presence of acids and saturated aqueous solutions of inorganic salts like CaCl₂, LiCl, and ZnCl₂ have been reported to yield trans-2,5-disubstituted 1,3-dioxane derivatives with high selectivity (trans/cis > 96:4) fishersci.fijkenterprises.com.pk. While this specific example involves 2,5-substitution, the principle of using controlled acid catalysis and specific additives to influence diastereoselectivity is relevant to the synthesis of the 4,6-diphenyl-substituted core of this compound.

Other diastereoselective methods for constructing 1,3-dioxanes include palladium-catalyzed cyclization of allenyl hemiacetals mdpi-res.com and bismuth-mediated tandem hemiacetalization/dehydrative cyclization of 1,5-monoallylic diols google.com. Intramolecular oxa-Michael reactions have also been employed for the diastereoselective synthesis of substituted 1,3-dioxanes fishersci.cafishersci.fi. Furthermore, multicomponent reactions involving aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) derivatives have shown promise for the diastereoselective synthesis of spiro 1,3-dioxane systems nih.govwikipedia.org. These diverse strategies highlight the range of approaches available for controlling the relative stereochemistry during the formation of the 1,3-dioxane ring.

Enantioselective Synthesis via Chiral Catalysis or Auxiliary Control

To synthesize this compound as a single enantiomer, as indicated by its reported (4R,6R) configuration nih.govfishersci.fi, an enantioselective synthetic step is required. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

Enantioselective construction of 1,3-dioxanes has been explored using various chiral catalytic systems. Chiral phosphoric acid catalysts have been successfully employed in asymmetric cascade reactions, such as hemiacetalization/intramolecular oxy-Michael additions, to construct enantioenriched 1,3-dioxanes fishersci.fithegoodscentscompany.comchem960.com. These methods can provide access to chiral 1,3-diol frameworks protected as acetals.

Metal-catalyzed asymmetric reactions have also been developed for the synthesis of chiral cyclic ethers, including 1,3-dioxanes. Examples include the use of chiral copper complexes in enantioselective carbenoid insertion reactions into C-H bonds of cyclic ethers and palladium-catalyzed asymmetric allylic amination reactions that can be coupled with subsequent cyclization steps to form chiral nitrogen-containing heterocycles. While these examples may not directly involve 1,3-dioxane formation, they illustrate the power of chiral metal catalysis in establishing stereocenters adjacent to oxygen atoms. The application of such chiral catalytic systems to the acetalization of 1,3-diphenylpropane-1,3-diol (B1267955) with 4-(N,N-dimethylamino)benzaldehyde, or to the synthesis of a chiral precursor, would be necessary to achieve the enantioselective synthesis of (4R,6R)-transpDMA.

Functionalization of Peripheral Moieties

The synthesis of this compound also involves the incorporation of the phenyl groups at the 4 and 6 positions and the 4-(N,N-dimethylamino)phenyl group at the 2 position. In the typical acetalization route to 1,3-dioxanes, these peripheral moieties are introduced as part of the diol and aldehyde precursors.

Selective Amination and N,N-Dimethylation Reactions

The N,N-dimethylaniline moiety is a key feature of this compound. This functional group is likely introduced into the synthesis as part of the aldehyde precursor, 4-(N,N-dimethylamino)benzaldehyde. The synthesis of N,N-dimethylaniline and its derivatives can be achieved through various amination and N,N-dimethylation reactions.

Reductive amination is a common method for synthesizing amines, involving the condensation of a carbonyl compound with an amine followed by reduction of the resulting imine. N,N-dimethylation of primary or secondary amines can be achieved using methylating agents such as formaldehyde (B43269) under reductive conditions, methanol (B129727) catalyzed by transition metal complexes, or even dimethylsulfoxide under certain conditions. If the synthesis of the aldehyde precursor involves an intermediate with a primary or secondary amino group, selective N,N-dimethylation would be a required step. However, using commercially available or readily synthesized 4-(N,N-dimethylamino)benzaldehyde simplifies this aspect, incorporating the pre-formed N,N-dimethylaniline structure.

Aromatic Substitution Patterns and Their Regioselectivity

The phenyl groups in this compound are present at the 4 and 6 positions of the 1,3-dioxane ring and as part of the N,N-dimethylaniline substituent at the 2 position. In the synthesis of 1,3-dioxanes via acetalization, the aromatic rings with their specific substitution patterns are typically present in the diol and aldehyde starting materials. For this compound, this would mean using 1,3-diphenylpropane-1,3-diol and 4-(N,N-dimethylamino)benzaldehyde.

While electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto aromatic rings, it is generally not applied directly to the 1,3-dioxane ring system to install the phenyl or N,N-dimethylphenyl groups. Instead, the required substitution patterns on the aromatic rings are established during the synthesis of the diol and aldehyde precursors. For example, 1,3-diphenylpropane-1,3-diol can be synthesized through various routes that control the position of the phenyl groups on the propane (B168953) backbone. Similarly, 4-(N,N-dimethylamino)benzaldehyde is synthesized with the N,N-dimethylamino group already in the para position of the benzaldehyde (B42025) core. Therefore, regioselectivity concerns regarding aromatic substitution primarily pertain to the synthesis of these precursors rather than the 1,3-dioxane formation step itself.

Optimization of Synthetic Pathways and Reaction Conditions

Key parameters for optimization in 1,3-dioxane formation via acetalization include the choice of acid catalyst (e.g., Brønsted or Lewis acids), solvent, temperature, reaction time, and water removal strategy (e.g., azeotropic distillation or dehydrating agents like orthoesters) science-softcon.de. The concentration of reactants can also significantly impact the reaction outcome. For stereoselective reactions, the choice and loading of chiral catalysts or auxiliaries, as well as temperature and solvent, are critical for controlling enantioselectivity and diastereoselectivity fishersci.fithegoodscentscompany.comchem960.com.

Optimization studies for various synthetic reactions, including the formation of heterocycles and functional group transformations, highlight the importance of these parameters. For instance, the optimization of palladium-catalyzed reactions has shown that catalyst type, solvent, base, and temperature significantly influence yield and efficiency. In the synthesis of spiro 1,3-dioxanes, the amount of catalyst was found to be a key factor nih.gov. Careful optimization of transacetalization conditions has been reported to prevent the cleavage of the 1,3-dioxane moiety.

For the synthesis of this compound, optimization would involve finding the optimal conditions for the stereoselective condensation of 1,3-diphenylpropane-1,3-diol with 4-(N,N-dimethylamino)benzaldehyde to favor the trans diastereomer and, if an enantioselective route is used, the specific enantiomer. This would likely involve screening different acid catalysts, solvents, temperatures, and potentially additives to control stereochemistry and maximize yield. Optimization of the synthesis of the precursors, if not commercially available, would also be necessary.

While specific detailed data tables for the synthesis of this compound were not extensively available in the search results, the principles and examples from the synthesis of related 1,3-dioxanes and functionalized aromatic compounds provide a framework for understanding the synthetic challenges and optimization strategies involved.

Development of Efficient and Sustainable Synthetic Protocols

The synthesis of this compound, a trans isomer, has been reported in scientific literature. One method describes the synthesis of this compound and its cis isomer (cisTPD) nih.gov. While the specific details of the "described" synthesis in this context are not fully elaborated in the provided snippets, the mention of its synthesis alongside cisTPD suggests a process that likely involves the formation of the 1,3-dioxane ring structure.

General approaches to synthesizing 1,3-dioxanes typically involve the reaction of a 1,3-diol with an aldehyde or its equivalent under acidic conditions. The stereochemical outcome (formation of cis or trans isomers) can be influenced by the reaction conditions and the specific substituents on the diol and aldehyde.

The development of efficient and sustainable synthetic protocols is a significant area of research in chemistry ijsetpub.comuva.nlnih.govresearchgate.net. Key aspects of sustainable synthesis include minimizing waste, using renewable feedstocks, employing energy-efficient processes, and utilizing less hazardous chemicals ijsetpub.comresearchgate.net. Catalytic processes, including those involving enzymes, are highlighted as means to enhance selectivity and reduce energy consumption ijsetpub.com. Atom economy, which maximizes the incorporation of reactant atoms into the final product, is also a crucial principle researchgate.net.

While the provided information does not detail specific sustainable protocols for this compound synthesis, the general principles of green chemistry are highly relevant to developing improved methods for this compound and its analogues. Future research could explore catalytic routes, milder reaction conditions, and the use of more environmentally friendly solvents to synthesize this compound efficiently and sustainably.

Scale-Up Considerations for Laboratory to Research-Scale Production

Scaling up a chemical synthesis from the laboratory to a research or industrial scale involves transitioning from small-batch reactions to larger quantities, often requiring significant adjustments to reaction parameters, equipment, and work-up procedures. Considerations for scale-up include ensuring reproducibility, maintaining product purity and yield, managing reaction exotherms, and optimizing mixing and heat transfer.

While specific scale-up protocols for this compound are not detailed in the search results, general principles from the synthesis of other organic compounds can be applied. For example, the synthesis of certain pyran-2-one inhibitors of cholesterol synthesis mentions an improved process that is "amenable to large-scale synthesis" by proceeding from inexpensive starting materials and resulting in higher yields google.com. This highlights the importance of starting material cost and reaction efficiency for larger-scale production.

Another example, the chemical synthesis of RNA sequences, discusses the assembly of sequences on DNA synthesizers and subsequent deprotection, mentioning that the protocol can be adapted to different synthesizers and recommending coupling times for both 1.0-µmol and 10-µmol syntheses umich.edu. This illustrates how reaction times and equipment can be adapted for different scales.

For this compound, scaling up its synthesis would necessitate a thorough evaluation of the chosen synthetic route to ensure its robustness and efficiency at a larger scale. This would involve optimizing reactant concentrations, reaction times, temperatures, and work-up procedures to maximize yield and purity while minimizing costs and environmental impact.

Chromatographic and Crystallographic Techniques for Isomer Separation and Purification

The separation and purification of chemical compounds, particularly isomers like this compound and its cis analogue, are critical steps in chemical synthesis and characterization. Chromatographic techniques are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a common method for separating isomers walshmedicalmedia.comresearchgate.net. The separation of cis/trans isomers can be achieved using various HPLC modes, including reversed-phase and normal-phase chromatography researchgate.netchromforum.org. Chiral columns or the use of enantiomeric additives in the mobile phase can be employed for separating enantiomers walshmedicalmedia.com. The choice of stationary phase and mobile phase composition is crucial for achieving adequate resolution between isomers walshmedicalmedia.comresearchgate.net. For instance, the separation of cis/trans isomers of certain imidazolidine-2-thiones was achieved using aqueous normal-phase HPLC on a column with a silica (B1680970) surface covered with a cross-linked diol, using acetonitrile/water as the eluent researchgate.net. The ratio of the eluent components was found to influence the separation researchgate.net.

Flash chromatography, a type of column chromatography, is also a standard technique for purifying reaction products rsc.orgrsc.org. It typically involves eluting the compound through a stationary phase (commonly silica gel) using a solvent gradient rsc.org. The choice of eluent is critical for effective separation rsc.org.

Recrystallization is another purification technique that can be used to obtain solid compounds with higher purity rsc.org. This involves dissolving the crude solid in a suitable solvent or mixture of solvents at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in solution rsc.org.

Crystallographic techniques, such as X-ray crystallography, are powerful tools for determining the solid-state structure of a compound, including confirming the specific isomer obtained mdpi.comnih.govintertek.commolsoft.comanalyses-surface.com. X-ray diffraction analysis can provide detailed information about the arrangement of atoms in a crystal lattice, bond lengths, and bond angles, unequivocally establishing the stereochemistry of a molecule like this compound nih.govintertek.comanalyses-surface.com. Crystallographic analysis is used in materials science, solid-state physics, and computational chemistry to understand crystal structure, morphology, and polymorphism mdpi.comintertek.comanalyses-surface.com.

For this compound, chromatographic techniques like HPLC and flash chromatography would be essential for separating it from its cis isomer and other reaction byproducts. Crystallization could be used for further purification. X-ray crystallography would be invaluable for confirming the trans configuration of the synthesized product.

Data Table: Examples of Chromatographic Purification and Yields

While specific data for this compound purification were not extensively detailed, the search results provide examples of yields and chromatographic conditions for other compounds, illustrating typical outcomes in organic synthesis.

| Compound | Purification Method | Eluent | Yield (%) | Source |

| Desired product (amide synthesis example) | Flash chromatography | 7% - 15% EtOAc in hexanes | 87 | rsc.org |

| Desired product (amide synthesis example) | Recrystallization | EtOAc and hexanes | 83 | rsc.org |

| α-diazo acetamide (B32628) (from acid chloride 6a) | Column chromatography | CH2Cl2–Et2O (9:1) then Et2O | 90 | whiterose.ac.uk |

| α-diazo α-phenyl acetamide (from 6b) | Flash chromatography (deactivated silica gel) | Hexanes to diethyl ether:hexanes (1:50) | 75 | rsc.org |

| rac-1-phenylethyl 1-(allyloxycarbonyl)piperidine-4-carboxylate | Column chromatography (silica gel) | EtOAc/nHex (20:80) | 89 | rsc.org |

Data Table: Crystallographic Data Example (from a different study)

While specific crystallographic data for this compound was not found, the following table shows an example of data collection statistics from a crystallographic analysis of a protein, illustrating the type of information obtained. nih.gov

| Data Collection Statistics (Example for TTC1157 protein) | Value |

| Resolution (Å) | 2.05 |

| Measured Reflections | 502,157 |

| Unique Reflections | 23,534 |

| Rmeas (%) | 10.4 |

| Completeness (%) | 100 |

Note: This table provides an example of crystallographic data parameters from a separate study nih.gov to illustrate the type of data obtained from such analyses. Specific crystallographic data for this compound would be determined through dedicated experiments.

Advanced Spectroscopic and Analytical Characterization of Transpdma

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure, dynamics, and conformation of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, chemists can gain detailed information about the connectivity and spatial arrangement of atoms within a molecule.

High-Resolution 1D and 2D NMR (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

High-resolution one-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for identifying different types of hydrogen and carbon atoms in the transpDMA molecule and determining their electronic environments. The chemical shifts (δ) of the signals provide information about the functional groups present, while the splitting patterns (multiplicity) in ¹H NMR, governed by spin-spin coupling, reveal the number of neighboring protons. Integration of ¹H NMR signals allows for the determination of the relative number of protons giving rise to each signal.

Two-dimensional (2D) NMR techniques offer more detailed insights into molecular structure. Correlated Spectroscopy (COSY) identifies protons that are coupled to each other through bonds. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached. Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry and conformation, which is particularly relevant for the trans configuration of the 1,3-dioxane (B1201747) ring in this compound.

While NMR spectroscopy was reportedly used to verify the identity of this compound nih.gov, detailed spectral data, including specific chemical shifts, coupling constants, and assignments from 1D and 2D NMR experiments for this compound, were not found in the provided search results. The application of these methods to related 1,3-dioxane derivatives has been mentioned in the characterization of such compounds researchgate.net.

Solid-State NMR for Structural Studies of Crystalline Forms

Solid-state NMR spectroscopy is employed to study the structure and dynamics of solid materials, including crystalline forms of organic compounds like this compound. This technique can provide information about molecular packing, polymorphism, and the conformation of molecules in the solid state, which may differ from their conformation in solution. While solid-state NMR is a valuable tool for complete structural characterization of solid compounds, specific applications or data related to solid-state NMR of this compound were not present in the provided search results.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, often to several decimal places. This precision allows for the determination of the elemental composition of a molecule by matching the experimental mass with theoretical masses calculated from different elemental combinations. HRMS is essential for confirming the molecular formula of this compound (C₂₄H₂₅NO₂) nih.govucsb.edu. While LC/MS analysis was used to assess the purity and verify the identity of this compound nih.gov, detailed HRMS data, such as the exact measured mass and its corresponding elemental composition, were not available in the provided search results.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Probing

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (the intact molecule or a fragment) is selected and then fragmented further through collisions with neutral gas molecules. The resulting fragment ions are then analyzed in a second mass analyzer. The pattern of these fragment ions provides detailed structural information about the precursor ion, allowing for the identification of specific substructures and the confirmation of the molecular connectivity. This technique would be valuable for elucidating the fragmentation pathways of this compound and confirming the presence of the 1,3-dioxane ring, the diphenyl groups, and the dimethylaniline moiety. Although MS techniques, including GC-MS, have been used in the characterization of 1,3-dioxane derivatives researchgate.net, detailed MS/MS data or fragmentation analysis specifically for this compound were not found in the provided search results.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These vibrations are associated with the stretching and bending of chemical bonds and occur at specific frequencies characteristic of different functional groups and molecular environments.

IR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of light. Both techniques provide complementary information about the functional groups present in a molecule and can be used to identify a compound by comparing its spectrum to reference spectra. They can also provide insights into molecular interactions and solid-state forms. For this compound, vibrational spectroscopy would be expected to show characteristic bands corresponding to the C-H stretches in the aromatic and aliphatic regions, C-O stretches from the dioxane ring, C-N stretches from the dimethylaniline group, and potentially bands associated with the specific conformation of the trans-1,3-dioxane ring. While IR spectroscopy is a standard characterization technique for organic compounds, and has been used in studies involving related compounds rsc.orgspectrabase.com, specific IR or Raman spectra or detailed band assignments for this compound were not present in the provided search results.

Fourier Transform Infrared (FTIR) Spectroscopy

Information regarding the specific Fourier Transform Infrared (FTIR) spectroscopic characterization of this compound was not available in the consulted literature. FTIR spectroscopy typically involves measuring the absorption or transmission of infrared light by a sample as a function of wavelength or wavenumber. This technique is widely used to identify functional groups present in a molecule based on characteristic vibrational frequencies.

Raman Spectroscopy, including Enhanced Techniques (e.g., SERS, TERS)

Specific data pertaining to the Raman spectroscopic characterization of this compound, including enhanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) or Tip-Enhanced Raman Spectroscopy (TERS), was not found in the surveyed resources. Raman spectroscopy is a complementary vibrational spectroscopic technique that probes molecular vibrations through inelastic scattering of light. While standard Raman provides molecular fingerprint information, SERS and TERS can offer significantly enhanced sensitivity and spatial resolution, respectively, for studying molecules adsorbed on surfaces or at the nanoscale.

X-ray Diffraction (XRD) for Crystalline Structure and Absolute Stereochemistry Determination

X-ray diffraction techniques are fundamental for determining the arrangement of atoms within a crystalline solid, providing insights into crystal structure, unit cell parameters, and absolute stereochemistry.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been applied to characterize 1,3-dioxane derivatives, including those related to this compound, to determine their molecular structure and stereochemistry. A study investigating 2,4,6-triphenyldioxane-1,3 (TPD) analogs, which included this compound, utilized single-crystal X-ray diffractometry to study the stereochemistry of these compounds. researchgate.net

Data reported for a crystal of a related 1,3-dioxane derivative within the context of this study indicates a monoclinic crystal system with the space group C2/c. researchgate.net The unit cell parameters were determined as a = 31.308(8) Å, b = 6.3544(16) Å, c = 11.356(3) Å, with a beta angle of 91.953(3)°. researchgate.net The unit cell volume was calculated to be 2258.0(10) ų, with eight molecules per unit cell (Z = 8). researchgate.net The calculated density was 1.178 g/cm³. researchgate.net

X-ray diffraction results for this derivative showed that the 1,3-dioxane ring adopts a non-planar chair conformation. researchgate.net Adjacent molecules were found to be connected by hydrogen bonding interactions, forming a one-dimensional chain structure. researchgate.net This type of analysis is crucial for confirming the precise three-dimensional arrangement of atoms and the absolute configuration of chiral centers within the molecule, which is particularly relevant for a stereoisomer like this compound.

Powder X-ray Diffraction for Crystalline Phase Identification

Information specifically detailing the powder X-ray diffraction (PXRD) patterns or their use for crystalline phase identification of this compound was not found in the available search results. PXRD is commonly used to identify crystalline compounds by comparing the diffraction pattern of a powdered sample to a database of known patterns. It can also provide information on crystallinity, polymorphism, and preferred orientation.

Advanced Microscopy Techniques for Material Morphology and Nanoscale Features

Microscopy techniques provide visual information about the surface morphology and structural features of materials at various scales.

Scanning Electron Microscopy (SEM) with Energy Dispersing X-ray Spectroscopy (EDX)

Specific data from Scanning Electron Microscopy (SEM) or Energy Dispersive X-ray Spectroscopy (EDX) analyses of this compound samples were not found in the consulted literature. SEM is a powerful technique for visualizing the surface topography and morphology of materials with high resolution. EDX is often coupled with SEM to perform elemental analysis of the sample, providing information on the elemental composition of specific areas or features observed in the SEM images.

Based on the available information, "this compound" is identified as a synonym for 4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline. nih.govuni.luglixxlabs.com This compound has a molecular formula of C24H25NO2 and a molecular weight of approximately 359.46 g/mol . nih.govuni.luglixxlabs.comtheclinivex.comaksci.com It is noted in some contexts for its biological activity, particularly as a constitutive androstane (B1237026) receptor (CAR) activator. theclinivex.comresearchgate.netresearchgate.net

However, a comprehensive search for detailed research findings and specific data tables pertaining to the characterization of this compound using Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), Circular Dichroism (CD) Spectroscopy, and Optical Rotatory Dispersion (ORD) could not be located within the available search results. While the principles and general applications of these advanced spectroscopic and analytical techniques are well-documented for various materials including polymers, nanoparticles, proteins, and biological systems, specific studies applying these methods to 4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline (this compound) with detailed findings and data were not found. msesupplies.combiologic.netslideshare.netfraunhofer.debhu.ac.innih.govwikipedia.orgwikipedia.orgpg.edu.plmeasurlabs.comslideshare.netanu.edu.auworktribe.comwikipedia.orgnih.govscribd.comvlabs.ac.inumich.edumatestlabs.commdpi.comnih.govresearchgate.nettescan.combitesizebio.comresearchgate.netnih.govmtoz-biolabs.comnih.govnih.gov

Therefore, it is not possible to generate the requested detailed sections (3.5.2, 3.6, 3.6.1, 3.6.2) of the article focusing solely on the specific research findings and data tables for this compound obtained through TEM, STEM, CD, and ORD analyses, as mandated by the strict instructions.

Mechanistic Investigations of Transpdma S Molecular and Supramolecular Interactions

Elucidation of Reaction Mechanisms Involving transpDMA

There is a lack of available scientific literature detailing the reaction mechanisms of this compound. Consequently, specific data for the following subsections could not be provided.

No studies reporting the kinetic analysis or reaction rate determination for any reaction involving this compound were identified. Therefore, no data tables on reaction rates, rate constants, or reaction orders can be presented.

Information regarding the identification and characterization of reactive intermediates formed during reactions of this compound is not available in the reviewed literature. As a result, no data on the nature, stability, or spectroscopic characterization of any such intermediates can be included.

No research was found that investigates isotope effects in the reaction pathways of this compound. This includes a lack of data on kinetic isotope effects (KIEs) or other isotopic labeling studies that would provide insight into its reaction mechanisms.

Exploration of Supramolecular Recognition and Assembly

The exploration of supramolecular recognition and assembly involving this compound is an area that appears to be uninvestigated in the available scientific literature. This has resulted in a lack of specific findings for the subsections below.

There are no published studies on the formation of host-guest systems with this compound as either the host or the guest molecule. Consequently, there is no data to report on the non-covalent interactions, binding constants, or thermodynamics of such systems.

No literature was found describing the self-assembly of this compound or its use in the formation of ordered materials. Therefore, information on the conditions, mechanisms, or characterization of any self-assembled structures or materials is not available.

Catalytic Roles and Functions of this compound in Chemical Transformations

Extensive literature searches did not yield any studies investigating 4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline (this compound) in the context of its catalytic functions. The following subsections are therefore noted as areas lacking available research data.

There is no available scientific literature reporting the investigation or application of this compound as an organocatalyst in chemical transformations.

There is no available scientific literature on the evaluation or use of this compound as a ligand in metal-catalyzed reactions.

Molecular-Level Insights into Nuclear Receptor Modulation by this compound Analogues

Recent studies have elucidated the significant role of this compound as a potent activator of the Constitutive Androstane (B1237026) Receptor (CAR), a nuclear receptor pivotal in regulating xenobiotic and endobiotic metabolism. azom.comresearchgate.net The activation of CAR by this compound initiates a cascade of molecular events that modulate the transcriptional activity of key genes involved in glucose homeostasis. azom.com

Research has demonstrated that this compound exerts its influence on hepatic gluconeogenesis by suppressing the transcriptional activity of two critical transcription factors: Hepatocyte Nuclear Factor 4α (HNF4α) and Forkhead Box O1 (FOXO1). azom.comnih.gov These factors are key regulators in the expression of genes encoding the rate-limiting enzymes in gluconeogenesis, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). azom.com

The metabolic benefits associated with CAR activation by this compound are linked to the inhibition of these hepatic gluconeogenic genes. azom.com Chromatin Immunoprecipitation (ChIP) assays have provided molecular-level evidence of this regulation. The data revealed that treatment with this compound prevents the binding of FOXO1 to the insulin (B600854) response sequences located in the promoters of the PEPCK and G6Pase genes within rat livers. azom.comresearchgate.net

Furthermore, the activation of CAR by this compound interferes with the transactivation of HNF4α. azom.com This inhibitory action is achieved through a competitive binding mechanism where this compound-activated CAR competes with HNF4α for the same specific binding element, the DR1-site, in the promoters of the gluconeogenic genes. azom.comnih.gov This competition effectively reduces the transcriptional activation of PEPCK and G6Pase driven by HNF4α. azom.com

The primary mechanism through which this compound modulates gene expression is the activation of the Constitutive Androstane Receptor (CAR). azom.com CAR is recognized as a xenosensor that also plays a crucial role in the regulation of energy metabolism. azom.com

Upon administration, this compound acts as an effective CAR activator. azom.comresearchgate.net The activation of CAR is a prerequisite for the subsequent downstream effects on gene transcription. A common biomarker used to confirm CAR activation is the induction of Cytochrome P450 2B (CYP2B) family genes. azom.com Studies have shown that treatment with this compound markedly increases the mRNA levels, protein levels, and specific activity of CYP2B enzymes. azom.com

The transcriptional activation of CYP2B genes occurs when CAR binds to a phenobarbital-responsive enhancer module (PBREM) in the 5'-flanking region of these genes. azom.com This module contains two nuclear receptor binding sites (DR4 sites), designated NR1 and NR2. azom.com The robust induction of CYP2B expression following this compound treatment serves as clear evidence of successful CAR activation. azom.com

Interactive Data Tables

Table 1: Effect of this compound on Key Gluconeogenic Factors and Genes

| Molecule/Gene | Effect of this compound Treatment | Mechanism of Action | Reference |

| HNF4α | Suppression of transcriptional activity | This compound-activated CAR competes for binding to the DR1-site in gluconeogenic gene promoters. | azom.com, nih.gov |

| FOXO1 | Prevention of binding to gene promoters | This compound prevents FOXO1 from binding to insulin response sequences. | azom.com, researchgate.net |

| PEPCK | Repression of gene expression | Inhibition of HNF4α and FOXO1 transcriptional activity. | azom.com |

| G6Pase | Repression of gene expression | Inhibition of HNF4α and FOXO1 transcriptional activity. | azom.com |

Table 2: Evidence of CAR Activation by this compound

| Biomarker | Observed Effect | Significance | Reference |

| CYP2B mRNA levels | Markedly increased | Indicates transcriptional activation of CAR target genes. | azom.com |

| CYP2B protein levels | Markedly increased | Confirms translation of induced mRNA. | azom.com |

| CYP2B specific activity | Markedly increased | Demonstrates functional enzyme production. | azom.com |

| Fasting Blood Glucose (in HFD rats) | Significantly reduced | Shows a physiological benefit of long-term CAR activation. | azom.com |

| Glucose Homeostasis (in HFD rats) | Improved | Highlights the role of CAR in metabolic regulation. | azom.com |

| Insulin Sensitivity (in HFD rats) | Improved | Suggests a therapeutic potential in metabolic disorders. | azom.com |

Computational and Theoretical Studies of Transpdma

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like transpDMA. These approaches allow for the calculation of ground state properties, energetic profiles, and spectroscopic parameters.

Density Functional Theory (DFT) for Ground State Geometries and Energies

DFT is widely used to optimize the ground state geometries and calculate the energies of trans-DACH and its metal complexes. Studies have employed DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-31G**, LANL2DZ), to determine the stable conformations and relative stabilities of different isomers researchgate.netscience.govresearchgate.netresearchgate.net. For instance, DFT calculations have been used to study the conformation of N,N′-diaryl-trans-DACH derivatives, revealing differences in helicity depending on the aryl substituents researchgate.net. DFT has also been applied to predict the structures and stabilities of copper(II) complexes with cis- and trans-1,2-diaminocyclohexane ligands, comparing gas phase and solution-phase stabilities using the polarizable continuum model (PCM) researchgate.net. These calculations help in understanding the preferred coordination geometries and the influence of the chemical environment on molecular structure researchgate.net.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods provide a more rigorous approach to calculating molecular properties without relying on empirical parameters. These methods are valuable for obtaining high-accuracy energetic and spectroscopic predictions. For example, ab initio quantum mechanical calculations have been used to determine the relative free energies of geometric isomers for lanthanide(III)-bpcd²⁻ cationic aqua complexes, where bpcd is a ligand containing a trans-1,2-diaminocyclohexane backbone acs.org. These calculations, performed at levels such as PCM/MP2/SDD//HF/SDD, help in understanding the preferred coordination structures in solution acs.org. While computationally more demanding than DFT, ab initio methods can provide more accurate descriptions of electronic structure and energetics, particularly for smaller systems or when high precision is required for spectroscopic parameter calculations researchgate.netlongdom.org.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to calculate spectroscopic parameters, which can be compared with experimental data for validation and to aid in spectral assignment.

NMR Chemical Shifts: DFT calculations can predict NMR chemical shifts (¹H and ¹³C) for organic molecules and their complexes. These calculated shifts can be compared to experimental NMR spectra to confirm proposed structures and study molecular properties. For instance, DFT calculations have been used to compute NMR signals for Schiff bases derived from trans-1,2-diaminocyclohexane, and these were compared with experimental observations researchgate.net. Calculated ¹H and ¹³C NMR spectra have also been used to analyze the structures of chiral macrocycles synthesized from trans-1,2-diaminocyclohexane researchgate.net. The sensitivity of NMR chemical shifts to the molecular environment and conformation makes computational prediction a valuable tool in structural characterization ias.ac.inmdpi.comresearchgate.net.

Vibrational Frequencies: DFT is commonly used to calculate vibrational frequencies, which correspond to the modes observed in Infrared (IR) and Raman spectroscopy. These calculations help in assigning experimental vibrational bands and understanding the nature of molecular vibrations. Vibrational spectra of Schiff bases derived from trans-1,2-diaminocyclohexane have been calculated using DFT methods (e.g., B3LYP/6-31G(d,p), 6-31G**) and compared to experimental IR spectra, particularly focusing on characteristic vibrations like OH stretching modes involved in hydrogen bonding researchgate.netresearchgate.net. DFT calculations have also been applied to simulate vibrational circular dichroism (VCD) spectra of transition metal complexes with trans-1,2-diaminocyclohexane, aiding in the characterization of absolute configurations and conformations mdpi.comrsc.orgrsc.orgresearchgate.net. These computational studies are essential for interpreting complex vibrational spectra and understanding the relationship between molecular structure and spectroscopic features rsc.orgrsc.orguni-muenchen.de.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into conformational dynamics, flexibility, and interactions with their environment.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by providing insights into the energy profiles and transition states involved. sumitomo-chem.co.jp These methods can be applied to study the potential reactions that trans-pDMA might undergo, such as metabolic transformations or reactions involved in its synthesis or degradation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Identifying transition states (TS) is fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along the minimum energy pathway connecting reactants and products on a potential energy surface (PES). ucsb.edu Computational methods, often based on quantum mechanics, are used to locate these saddle points on the PES. sumitomo-chem.co.jpucsb.edu

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comiastate.edufaccts.degaussian.com The IRC is defined as the minimum energy path in mass-weighted Cartesian coordinates that connects a transition state to the corresponding reactant and product minima. scm.comiastate.edu By following the IRC path downhill from the transition state in both forward and backward directions, researchers can confirm that the identified transition state indeed connects the intended reactant and product structures and can map out the entire reaction pathway. ucsb.eduiastate.edugaussian.com This analysis provides valuable information about the structural changes and energy variations that occur during a reaction.

While these methods are broadly applicable to studying chemical reactions, specific computational studies detailing the transition state localization and IRC analysis for reactions involving trans-pDMA were not found in the consulted literature.

Free Energy Surface Mapping for Complex Chemical Processes

Complex chemical processes often involve multiple steps and intermediates. Mapping the free energy surface (FES) provides a comprehensive picture of the energetics and kinetics of such processes. github.comutdallas.edureadthedocs.io The FES describes the free energy of a system as a function of one or more collective variables that represent the progress of a reaction or conformational change. github.comreadthedocs.io

Computational techniques like molecular dynamics simulations combined with enhanced sampling methods (e.g., umbrella sampling, metadynamics) are employed to explore the FES and identify stable intermediates, transition states, and the energy barriers between them. utdallas.eduambermd.org This allows for the determination of reaction rates and the identification of the most favorable reaction pathways. sumitomo-chem.co.jp

Understanding the free energy surface associated with the metabolic transformation or binding of trans-pDMA to its target proteins (like CAR) could provide detailed insights into these processes. However, specific computational studies mapping the free energy surface for processes involving trans-pDMA were not identified in the search results.

Ligand Design Principles and Structure-Activity Relationships (SAR) from a Theoretical Perspective

Computational approaches are extensively used in drug discovery and chemical biology to understand structure-activity relationships (SAR) and guide the design of new ligands with desired properties. azolifesciences.comnih.govjddtonline.infomagtech.com.cnsaromics.comcresset-group.com

Computational Screening and Virtual Library Design

Computational screening, also known as virtual screening, involves the use of computational methods to search large databases of chemical compounds for potential hits based on their predicted properties or ability to interact with a target. jddtonline.infomeilerlab.orgnih.govnih.govprotoqsar.com This can significantly accelerate the initial stages of identifying active compounds compared to experimental high-throughput screening. jddtonline.infonih.gov

Virtual library design involves the computational generation of novel chemical structures based on known active compounds or structural motifs, followed by in silico evaluation of their potential activity. biosolveit.de This allows for the exploration of chemical space and the identification of promising new molecular entities.

For a compound like trans-pDMA, which interacts with the CAR receptor, computational screening could be used to identify novel compounds with similar or improved CAR activation properties. Virtual libraries based on the trans-pDMA structure or the pharmacophore features derived from its interaction with CAR could be designed and screened computationally. However, specific studies detailing computational screening or virtual library design focused on trans-pDMA were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. azolifesciences.comjddtonline.infomagtech.com.cnmeilerlab.org By developing mathematical models, QSAR allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. jddtonline.infomeilerlab.org

QSAR studies typically involve:

Defining a set of molecular descriptors that capture relevant structural and physicochemical features (e.g., electronic, steric, hydrophobic properties).

Collecting experimental activity data for a series of related compounds.

Using statistical or machine learning methods to build a model that relates the descriptors to the activity. meilerlab.org

Validating the model's predictive power.

Advanced Chemical Applications and Future Research Trajectories of Transpdma

Development of transpDMA as a Chemical Probe for Fundamental Biological Processes

The most substantive body of research for the likely candidate for "this compound," trans,p-Dimethylaminocinnamaldehyde (DMACA), lies in its application as a chemical probe. Its ability to form colored and fluorescent products upon reaction with specific biomolecules has made it a valuable tool in chemical and biological research.

Tools for Investigating Molecular Recognition Events

DMACA is well-established as a reagent for the detection of indoles and proanthocyanidins. wikipedia.org This reactivity is based on an electrophilic substitution reaction where the aldehyde group of DMACA reacts with the electron-rich positions of indole rings or the A-rings of flavonoids, leading to the formation of a highly conjugated chromophore. wikipedia.orgnih.gov This property has been harnessed to develop colorimetric assays for the quantification of these compounds in various samples, including biological tissues and foodstuffs like beer. wikipedia.org

The specificity of this molecular recognition has been utilized to identify unknown ligands in protein crystal structures. For instance, a colorimetric assay using DMACA was successfully employed to differentiate between indole and its metabolites, confirming the presence of an unsubstituted indole in the active site of the human cytochrome P450 2A13 enzyme. nih.govnih.gov This demonstrates the utility of DMACA as a tool to probe and confirm molecular recognition events between small molecules and proteins.

Applications in Chemical Biology to Dissect Molecular Pathways

In the broader field of chemical biology, which utilizes small molecules to study and manipulate biological systems, DMACA serves as a valuable staining agent and imaging tool. researchgate.net Its fluorogenic properties, which are activated upon binding to target molecules like proanthocyanidins, allow for high-resolution imaging of their localization within plant tissues. semanticscholar.orgfrontiersin.org This enables researchers to visualize the distribution of these secondary metabolites in cell walls and intracellular compartments, providing insights into their biological functions, such as defense against herbivores and pathogens. semanticscholar.orgresearchgate.net

The ability to co-localize proanthocyanidins with other cell wall components using DMACA in conjunction with other fluorescent dyes further enhances its utility in dissecting the complex molecular architecture of plant tissues. frontiersin.org Such studies are crucial for understanding the molecular pathways involved in plant metabolism and defense.

Integration of this compound in Functional Organic and Supramolecular Materials

A thorough search of the scientific literature revealed no specific studies on the integration of trans,p-Dimethylaminocinnamaldehyde (DMACA) into functional organic and supramolecular materials as described in the subsections below.

Design and Synthesis of Photoactive or Electroactive Systems

While DMACA is inherently a photoactive molecule due to its chromogenic and fluorogenic nature, no research could be found detailing its specific design and synthesis into broader photoactive or electroactive systems for materials science applications. scribd.com

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

There is no available research documenting the incorporation of DMACA as a linker or guest molecule within Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.govmdpi.comnih.govchemeurope.comyoutube.commdpi.comnih.govnih.gov

Future Directions in Advanced Synthetic Methodologies for this compound and its Derivatives

No publications were identified that specifically focus on advanced synthetic methodologies for trans,p-Dimethylaminocinnamaldehyde or its derivatives. The current literature does not indicate a trajectory of research in this specific area.

Chemo- and Regioselective Transformations

The structural rigidity and defined stereochemistry of this compound make it an excellent ancillary ligand for transition metal catalysts, enabling precise control over the chemo- and regioselectivity of reactions. It is particularly effective in copper-catalyzed cross-coupling reactions, where it modulates the reactivity of the metal center to favor specific reaction pathways.

Research has demonstrated that catalyst systems composed of a copper source (e.g., copper(I) iodide, CuI) and this compound are highly efficient for a variety of C-N bond-forming reactions. sigmaaldrich.comchemicalbook.com These transformations, including Ullmann-type and Goldberg reactions, are fundamental in synthesizing pharmaceuticals, agrochemicals, and functional materials. The bidentate coordination of the this compound ligand to the copper center is crucial for stabilizing reactive intermediates and directing the coupling partners to achieve high regioselectivity. For instance, in the N-arylation of substituted pyridones or indoles, the catalyst differentiates between multiple potential nitrogen sites, leading to the preferential formation of the desired constitutional isomer. chemicalbook.com Similarly, these systems have been successfully applied to the coupling of NH sulfoximines with vinyl bromides. sigmaaldrich.comchemicalbook.com

| Reaction Type | Substrates | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Ullmann N-Arylation | Amines and Aryl Iodides/Bromides | CuI / this compound | Efficient formation of N-aryl amines. | sigmaaldrich.comchemicalbook.com |

| Goldberg-type N-Arylation | 2-Substituted Pyridines and Aryl Halides | CuI / this compound | High regioselectivity for N-arylpyridones. | sigmaaldrich.comchemicalbook.com |

| C-N Coupling | NH Sulfoximines and Vinyl Bromides | CuI / this compound | Selective synthesis of vinylsulfoximines. | sigmaaldrich.com |

| Amidation of Aryl Halides | Amides and Aryl Iodides/Bromides/Chlorides | CuI / this compound | Broad substrate scope including challenging aryl chlorides. | researchgate.net |

Asymmetric Catalysis for Enantiopure Analogue Synthesis

The inherent chirality of this compound, which is derived from the enantiomerically pure trans-1,2-diaminocyclohexane backbone, makes it a privileged ligand for asymmetric catalysis. wikipedia.orgresearchgate.net By creating a chiral environment around a metal center, this compound-based catalysts can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess.

A notable application is in the zinc-catalyzed asymmetric hydrosilylation of ketones. nih.gov Complexes formed between diethylzinc and chiral diamines derived from trans-1,2-diaminocyclohexane, including structures analogous to this compound, efficiently catalyze the reduction of various ketones to chiral secondary alcohols with significant enantiomeric excess (ee). nih.gov Another key area is the enantioselective addition of organometallic reagents to carbonyl compounds. For example, the catalyst system generated from this compound and diethylzinc has been shown to mediate the addition of zinc alkyls to aromatic aldehydes, producing chiral secondary alcohols with high enantioselectivity. nih.gov This strong asymmetric induction is attributed to the formation of a well-defined, chiral catalytic species that directs the approach of the nucleophile to the aldehyde. nih.gov The ability to synthesize such enantiopure analogues is critical in drug discovery and development, where the biological activity of a molecule is often dependent on its stereochemistry.

| Reaction Type | Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrosilylation | Aryl-Alkyl Ketones | Diethylzinc / this compound analogues | Chiral Secondary Alcohols | Up to 86% | nih.gov |

| Asymmetric Alkylation | Aromatic Aldehydes | Diethylzinc / this compound-bistriflamide | Chiral Secondary Alcohols | High (strong asymmetric amplification observed) | nih.gov |

Emerging Computational and Theoretical Paradigms in this compound Research

The empirical, trial-and-error approach to catalyst development is gradually being supplemented by powerful computational and theoretical methods. For ligands like this compound, these in silico techniques offer unprecedented opportunities to understand catalyst behavior at a molecular level and to accelerate the discovery of new, more efficient catalytic systems.

Machine Learning and Artificial Intelligence for Chemical Discovery

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming materials and catalyst design. aiche.orgumich.edu In the context of this compound, these approaches can be harnessed to navigate the vast chemical space of potential catalysts and reaction conditions. By training ML models on existing experimental or computationally generated data, it is possible to predict the performance of new catalyst variants without the need for exhaustive laboratory synthesis and testing. mit.eduresearchgate.net

For instance, ML models can be developed to predict the enantioselectivity of a reaction catalyzed by a metal complex of a this compound derivative. chemistryworld.com Input features for such models could include structural properties of the ligand, electronic properties of the metal center, and characteristics of the substrates. This predictive capability allows for the rapid screening of large virtual libraries of ligands to identify candidates with the highest potential for a given transformation. umich.edu Furthermore, ML can help identify complex, non-obvious relationships between catalyst structure and catalytic activity, thereby uncovering new design principles for future generations of ligands based on the this compound scaffold. aiche.org

Advanced Sampling Techniques and Multiscale Modeling

Understanding the intricate details of a catalytic cycle, including the structures of transient intermediates and transition states, is key to rational catalyst design. Advanced computational chemistry techniques are making such insights increasingly accessible. Ab initio molecular dynamics (AIMD) combined with enhanced sampling methods (like metadynamics) allows for the exploration of the free energy landscape of a reaction at finite temperatures, providing a more realistic picture of the catalytic process than static quantum chemical calculations alone. rsc.orgchemrxiv.org These methods can be used to map out reaction pathways, calculate activation barriers, and understand how the dynamic behavior of the this compound ligand influences the catalytic outcome.

Multiscale modeling further extends the scope of computational investigation by bridging the gap between molecular-level events and macroscopic reactor performance. mdpi.comucl.ac.uk A multiscale approach might involve using quantum mechanics (e.g., Density Functional Theory) to parameterize the reactive events in a system containing a this compound-based catalyst. udel.edu This information can then be fed into higher-level models, such as kinetic Monte Carlo simulations or computational fluid dynamics (CFD), to simulate how the catalyst would perform under industrial process conditions. ucl.ac.ukresearchgate.net This integrated approach is crucial for translating fundamental chemical discoveries involving this compound into practical, large-scale applications.

Q & A

Q. How can the molecular structure of transpDMA be experimentally characterized, and what techniques differentiate it from structurally similar compounds like cisTPD?

- Methodological Answer : Use spectroscopic methods such as NMR (to identify methyl group positions and nitrogen bonding) and X-ray crystallography (to resolve spatial arrangements of benzene rings). Comparative analysis with cisTPD should highlight differences in bond angles (C-O vs. C-N) and steric effects caused by the methyl group .

Q. What are the foundational steps to design an initial pharmacological study for this compound?

- Methodological Answer :

Define the biological target (e.g., enzyme/receptor) based on structural analogs (e.g., cisTPD’s role in CAR activation).

Use in vitro assays (e.g., luciferase reporter systems) to measure activity.

Include controls with cisTPD to benchmark potency and selectivity .

Q. How should researchers ensure reproducibility when synthesizing this compound?

- Methodological Answer :

- Document synthesis protocols with precise reaction conditions (e.g., temperature, catalysts).

- Use purity verification methods (HPLC, mass spectrometry).

- Adhere to FAIR data standards by sharing raw spectra and procedural metadata in open repositories .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be systematically resolved?

- Methodological Answer :

Perform dose-response studies to identify non-linear effects.

Validate assays across independent labs to rule out technical variability.

Conduct meta-analyses of existing datasets, focusing on variables like cell type or incubation time .

Q. What strategies optimize the experimental design for studying this compound’s mechanism of action in gene regulation?

- Methodological Answer :

- Use ChIP-seq or CRISPR-based knockout models to confirm interactions with transcription factors (e.g., HNF4α or FOXO1).

- Pair in silico molecular docking simulations with in vivo validation to map binding sites .

Q. How should researchers manage and archive heterogeneous data (e.g., structural, pharmacological) for this compound to enhance reusability?

- Methodological Answer :

- Implement a Data Management Plan (DMP) specifying formats (e.g., .cif for crystallography, .csv for assay data).

- Use ontology-based metadata (e.g., ChEBI for chemical properties) to ensure interoperability.

- Archive datasets in discipline-specific repositories (e.g., PubChem, Zenodo) with persistent identifiers .

Q. What methodologies address the challenge of low solubility in this compound during in vivo studies?

- Methodological Answer :

Modify formulation using co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation.

Validate bioavailability via pharmacokinetic profiling (e.g., LC-MS/MS).

Compare results with structurally optimized derivatives to isolate solubility effects .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and computational data to identify contextual factors (e.g., tissue specificity) .

- FAIR Compliance : Use tools like the DMP Assistant to structure metadata and ensure long-term accessibility .

- Structural Comparisons : Leverage cheminformatics tools (e.g., RDKit) to quantify differences between this compound and analogs like cisTPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.